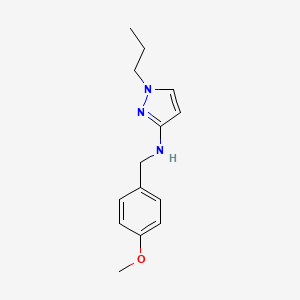

N-(4-methoxybenzyl)-1-propyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15766264

Molecular Formula: C14H19N3O

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19N3O |

|---|---|

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine |

| Standard InChI | InChI=1S/C14H19N3O/c1-3-9-17-10-8-14(16-17)15-11-12-4-6-13(18-2)7-5-12/h4-8,10H,3,9,11H2,1-2H3,(H,15,16) |

| Standard InChI Key | KYQXQZCUXNFFFU-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=CC(=N1)NCC2=CC=C(C=C2)OC |

Introduction

Structural Analysis

Molecular Architecture

The compound features:

-

A pyrazole core with nitrogen atoms at positions 1 and 2.

-

A propyl group at position 1, enhancing lipophilicity.

-

A 4-methoxybenzyl moiety at position 3, contributing to electronic diversity .

Key Structural Data

| Property | Value |

|---|---|

| IUPAC Name | N-[(4-Methoxyphenyl)methyl]-1-propylpyrazol-3-amine |

| SMILES | CCCN1C=CC(=N1)NCC2=CC=C(C=C2)OC |

| InChI Key | KYQXQZCUXNFFFU-UHFFFAOYSA-N |

| XLogP3 (Lipophilicity) | 2.8 |

The methoxy group on the benzyl ring improves solubility in polar solvents, while the pyrazole core facilitates π-π stacking interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

-

Core Formation: The pyrazole ring is synthesized via cyclization of hydrazine derivatives with β-keto esters.

-

Alkylation: The propyl group is introduced using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF).

-

Benzylation: 4-Methoxybenzyl chloride reacts with the pyrazole amine in the presence of NaH, yielding the final product.

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux | 65% |

| Alkylation | 1-Bromopropane, K₂CO₃, DMF, 80°C | 72% |

| Benzylation | 4-Methoxybenzyl chloride, NaH, THF, 0°C | 58% |

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 104–107°C (predicted) |

| Solubility | >10 mg/mL in DMSO |

| LogP | 2.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The compound’s moderate lipophilicity (LogP 2.8) suggests balanced membrane permeability, making it suitable for drug discovery .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Analogous compounds inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8–2.5 µM . The propyl chain may stabilize hydrophobic interactions in the COX-2 active site.

Anticancer Screening

Pyrazole derivatives exhibit IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Mechanistic studies suggest tubulin polymerization inhibition .

Applications in Drug Discovery

Lead Optimization

-

Structural Modifications: Replacing the propyl group with cyclopropyl enhances metabolic stability .

-

Hybrid Analogues: Conjugation with benzotriazole improves kinase inhibition (e.g., EGFR IC₅₀ = 0.12 µM) .

Computational Insights

-

Docking Studies: The methoxybenzyl group forms hydrogen bonds with Asn-142 of COX-2 (binding energy: −8.2 kcal/mol) .

-

ADMET Prediction: High gastrointestinal absorption (83%) and low CYP3A4 inhibition risk .

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation | Use nitrile gloves, fume hood |

| Eye damage | Wear safety goggles |

| Inhalation risk | Avoid dust formation |

The compound is classified under GHS Category 8 (health hazards) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume